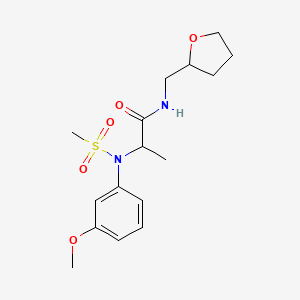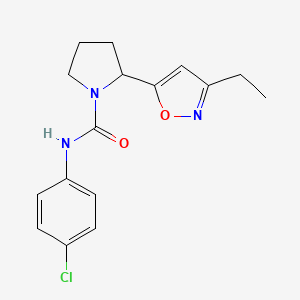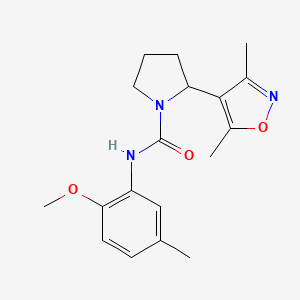![molecular formula C11H16N2O3S B4461580 N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461580.png)
N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide
Vue d'ensemble
Description
N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as MS-275 or entinostat and is a selective inhibitor of histone deacetylase (HDAC) enzymes. HDACs play a crucial role in regulating gene expression, and their inhibition has been linked to the treatment of various diseases, including cancer.
Mécanisme D'action
MS-275 works by inhibiting HDAC enzymes, which are responsible for removing acetyl groups from histone proteins. Acetylation of histones is an important process in regulating gene expression, and HDAC inhibition results in the accumulation of acetylated histones. This leads to changes in gene expression, including the upregulation of genes involved in apoptosis and the downregulation of genes involved in cell proliferation.
Biochemical and Physiological Effects
MS-275 has been shown to have a range of biochemical and physiological effects. In addition to its effects on gene expression, MS-275 has been found to inhibit angiogenesis (the formation of new blood vessels) and modulate the immune response. MS-275 has also been shown to cross the blood-brain barrier, making it a potential treatment for neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MS-275 in lab experiments is its selectivity for HDAC enzymes. This allows researchers to study the specific effects of HDAC inhibition on gene expression and cellular processes. However, one limitation of using MS-275 is its potential toxicity. High doses of MS-275 have been shown to cause liver damage in animal studies, and caution must be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on MS-275. One area of interest is the development of MS-275 analogs with improved pharmacokinetic properties and reduced toxicity. Another direction is the investigation of MS-275 in combination with other cancer treatments, such as immunotherapy and targeted therapy. Additionally, MS-275 may have potential applications in the treatment of other diseases, such as autoimmune disorders and viral infections. Further research is needed to fully understand the potential of MS-275 in these areas.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their growth. MS-275 has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective. Additionally, MS-275 has been investigated for its potential use in treating other diseases, including HIV and Alzheimer's disease.
Propriétés
IUPAC Name |
N,3-dimethyl-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S/c1-8-7-9(11(14)12-2)5-6-10(8)13(3)17(4,15)16/h5-7H,1-4H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFFGFJGTADUJLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(3-bromobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B4461498.png)
![N-(2,3-dimethylphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}urea](/img/structure/B4461504.png)
![2-methyl-3-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4461506.png)
![1-(methylsulfonyl)-N-{1-[4-(methylsulfonyl)phenyl]propyl}-3-piperidinecarboxamide](/img/structure/B4461513.png)

![2-(2-methoxyphenyl)-8-(3-methylbutyl)pyrido[4,3-b]-1,6-naphthyridine-1,9(2H,8H)-dione](/img/structure/B4461525.png)
![N-methyl-1-(2-methylbenzyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461527.png)
![2-(2-fluorophenoxy)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4461529.png)


![2-methyl-4-[4-(2-naphthylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4461561.png)
![3-methyl-5-[1-(phenylsulfonyl)-2-pyrrolidinyl]isoxazole](/img/structure/B4461566.png)
![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-[1-(methoxymethyl)propyl]-1,3-oxazole-4-carboxamide](/img/structure/B4461583.png)
![2-chloro-N-[4-(1H-imidazol-1-yl)benzyl]-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461586.png)